molecular formula C6H7NOS B3369260 2(1H)-Pyridinethione, 3-hydroxy-6-methyl- CAS No. 22989-67-9

2(1H)-Pyridinethione, 3-hydroxy-6-methyl-

Cat. No.: B3369260
CAS No.: 22989-67-9
M. Wt: 141.19 g/mol
InChI Key: KWMLIEDLOLUHHQ-UHFFFAOYSA-N
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Description

2(1H)-Pyridinethione, 3-hydroxy-6-methyl- is an organic compound belonging to the class of pyridinethiones This compound is characterized by a pyridine ring substituted with a hydroxyl group at the 3-position and a methyl group at the 6-position

Properties

IUPAC Name

3-hydroxy-6-methyl-1H-pyridine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-4-2-3-5(8)6(9)7-4/h2-3,8H,1H3,(H,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMLIEDLOLUHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=S)N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90177533
Record name 2(1H)-Pyridinethione, 3-hydroxy-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22989-67-9
Record name 2(1H)-Pyridinethione, 3-hydroxy-6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022989679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Pyridinethione, 3-hydroxy-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyridinethione, 3-hydroxy-6-methyl- typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine derivatives, which are readily available.

    Hydroxylation: Introduction of the hydroxyl group at the 3-position can be achieved through hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

    Methylation: The methyl group at the 6-position is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods: In an industrial setting, the production of 2(1H)-Pyridinethione, 3-hydroxy-6-methyl- is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the thione group, forming a pyridine derivative.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Pyridine derivatives.

    Substitution Products: Various functionalized pyridinethiones.

Scientific Research Applications

2(1H)-Pyridinethione, 3-hydroxy-6-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

    Biology: Investigated for its potential as an antioxidant due to the presence of the hydroxyl group, which can scavenge free radicals.

    Medicine: Explored for its antimicrobial properties. The thione group is known to interact with microbial enzymes, inhibiting their activity.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and UV stabilizers.

Mechanism of Action

The mechanism by which 2(1H)-Pyridinethione, 3-hydroxy-6-methyl- exerts its effects involves several molecular targets and pathways:

    Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals, preventing oxidative damage.

    Antimicrobial Action: The thione group can bind to the active sites of microbial enzymes, disrupting their function and leading to cell death.

    Chemical Reactivity: The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in synthetic chemistry.

Comparison with Similar Compounds

  • 2(1H)-Pyridinethione, 3-hydroxy-5-methyl-
  • 2(1H)-Pyridinethione, 3-hydroxy-4-methyl-
  • 2(1H)-Pyridinethione, 3-hydroxy-6-ethyl-

Comparison:

  • Structural Differences: The position and type of substituents (methyl, ethyl) on the pyridine ring can significantly affect the compound’s

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2(1H)-Pyridinethione, 3-hydroxy-6-methyl-
Reactant of Route 2
2(1H)-Pyridinethione, 3-hydroxy-6-methyl-

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